![molecular formula C16H28O2 B14502435 6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 64135-25-7](/img/structure/B14502435.png)
6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decyl-7-oxabicyclo[410]heptan-2-one is a bicyclic compound that features a unique oxabicycloheptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the epoxidation of cyclohexene followed by ring closure to form the bicyclic structure. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids, and the reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the bicyclic ring, leading to different linear or cyclic products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized bicyclic compounds, while reduction can lead to ring-opened products .
Aplicaciones Científicas De Investigación
6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: It is used as a substrate to study the specificity of various enzymes and catalysts.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: A similar compound with a shorter alkyl chain.
3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one: Another related compound with different substituents on the bicyclic ring.
Uniqueness
6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its longer decyl chain, which can influence its chemical properties and biological activities. This structural difference can lead to variations in solubility, reactivity, and interaction with biological targets compared to similar compounds .
Propiedades
Número CAS |
64135-25-7 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
6-decyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14(17)15(16)18-16/h15H,2-13H2,1H3 |
Clave InChI |
VBMCEHUOKGMJFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC12CCCC(=O)C1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


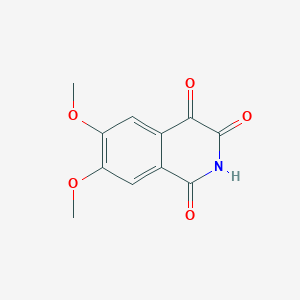
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
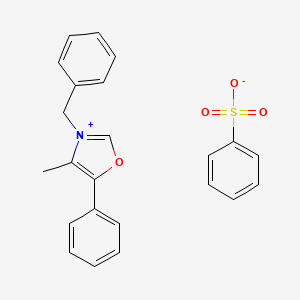
![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
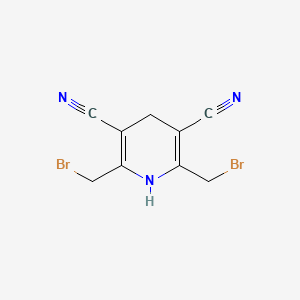
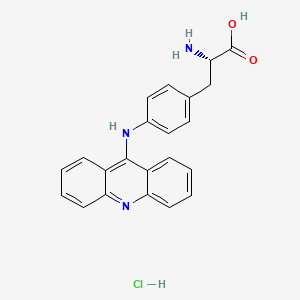
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
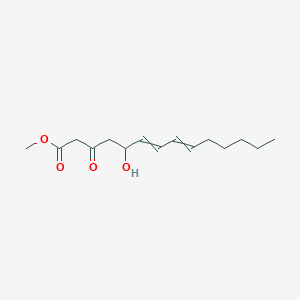



![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)
